

# Spectroscopic Analysis of 4-Chloro-3-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-3-methylbenzaldehyde

Cat. No.: B052831

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## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-chloro-3-methylbenzaldehyde** (CAS No: 101349-71-7).<sup>[1]</sup> Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the characterization of this compound. Detailed, general experimental protocols for obtaining such spectra are also provided, alongside a logical workflow for spectral data interpretation in structural elucidation. This guide is intended to support researchers in the fields of synthetic chemistry, analytical chemistry, and drug development.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-chloro-3-methylbenzaldehyde**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

### Predicted <sup>1</sup>H NMR Spectral Data

The predicted <sup>1</sup>H NMR spectrum of **4-chloro-3-methylbenzaldehyde** is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The

chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aldehyde group, and the electron-donating nature of the methyl group.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Chloro-3-methylbenzaldehyde** in  $\text{CDCl}_3$

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
-CHO	9.9 - 10.1	Singlet	-
Ar-H (H2)	7.7 - 7.8	Doublet	$\sim 2$
Ar-H (H5)	7.4 - 7.5	Doublet	$\sim 8$
Ar-H (H6)	7.6 - 7.7	Doublet of Doublets	$\sim 8, \sim 2$
-CH <sub>3</sub>	2.4 - 2.5	Singlet	-

## Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted  $^{13}\text{C}$  NMR spectrum will reflect the different carbon environments within the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Chloro-3-methylbenzaldehyde** in  $\text{CDCl}_3$

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-CHO	190 - 192
Ar-C (C1)	135 - 137
Ar-C (C2)	130 - 132
Ar-C (C3)	138 - 140
Ar-C (C4)	133 - 135
Ar-C (C5)	126 - 128
Ar-C (C6)	131 - 133
-CH <sub>3</sub>	19 - 21

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **4-chloro-3-methylbenzaldehyde** is predicted to exhibit characteristic absorption bands for the aldehyde functional group and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for **4-Chloro-3-methylbenzaldehyde**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aldehyde)	2850 - 2800 and 2750 - 2700	Medium, often two bands
C=O stretch (aldehyde)	1710 - 1690	Strong
C=C stretch (aromatic)	1600 - 1450	Medium to Strong
C-Cl stretch	800 - 600	Strong

## Predicted Mass Spectrometry (MS) Data

The mass spectrum of **4-chloro-3-methylbenzaldehyde** is expected to show a molecular ion peak and characteristic fragment ions. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Chloro-3-methylbenzaldehyde**

m/z	Predicted Ion	Notes
154/156	$[\text{C}_8\text{H}_7\text{ClO}]^+$	Molecular ion ( $\text{M}^+$ ) and M+2 isotope peak
153/155	$[\text{C}_8\text{H}_6\text{ClO}]^+$	Loss of H radical
125/127	$[\text{C}_7\text{H}_6\text{Cl}]^+$	Loss of CHO radical
119	$[\text{C}_8\text{H}_7\text{O}]^+$	Loss of Cl radical
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (loss of CO and Cl)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

## Experimental Protocols

The following are general protocols for acquiring NMR, IR, and MS spectra of solid organic compounds like **4-chloro-3-methylbenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **4-chloro-3-methylbenzaldehyde** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.[\[2\]](#)[\[3\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.[\[4\]](#)[\[5\]](#)
  - Ensure the sample height in the NMR tube is sufficient to be within the detector coil, typically around 4-5 cm.[\[5\]](#)

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.
  - Acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  NMR spectra using standard pulse sequences. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of **4-chloro-3-methylbenzaldehyde** in a volatile solvent (e.g., dichloromethane or acetone).[6]
  - Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). [6]
  - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

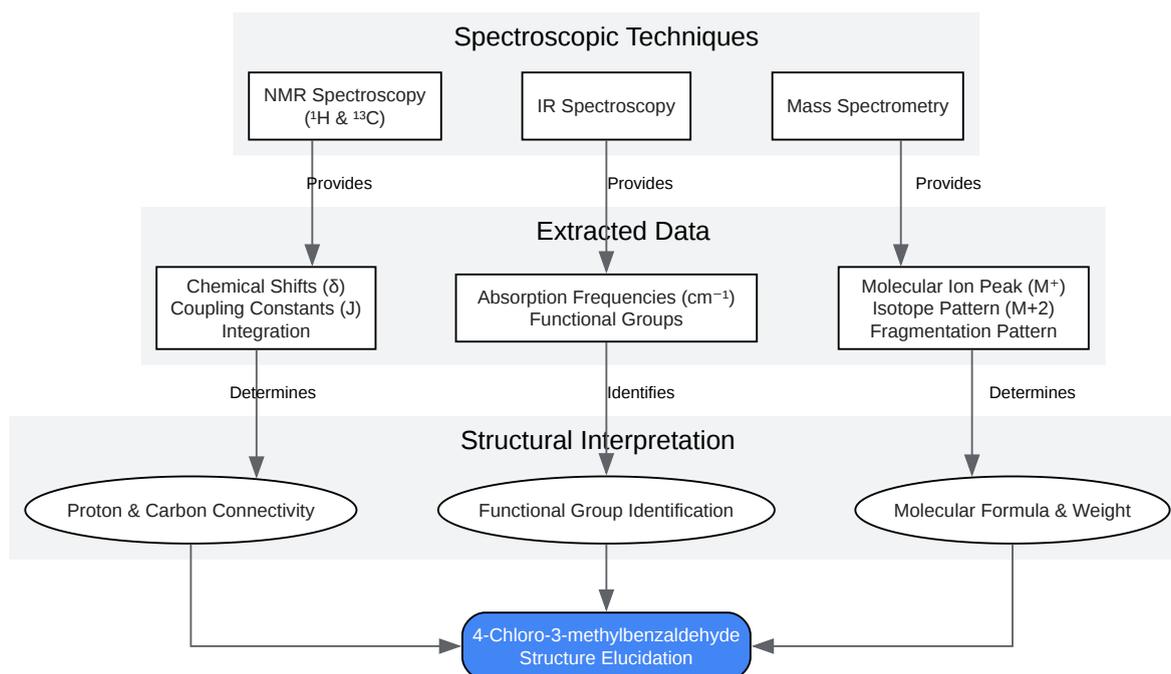
## Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

- In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a positively charged molecular ion ( $M^+$ ).[8][9]
- Mass Analysis and Detection:
  - The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-chloro-3-methylbenzaldehyde** using the discussed spectroscopic techniques.



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*Workflow for Spectroscopic Structural Elucidation.*

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